2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol
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Overview
Description
2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol is a complex organic compound with a unique structure that combines a pyrazole ring, a chlorophenyl group, and a morpholine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Morpholine Derivative: The morpholine derivative is attached through an etherification reaction, where the phenol group reacts with 2-(2,6-dimethylmorpholin-4-yl)ethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, forming quinones.
Reduction: Reduction reactions can target the pyrazole ring or the chlorophenyl group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced forms of the original compound.
Scientific Research Applications
2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly as potential anti-inflammatory or anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]phenol: Lacks the morpholine derivative, which may affect its biological activity and solubility.
2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]aniline: Contains an aniline group instead of a phenol group, which can alter its reactivity and applications.
Uniqueness
The presence of both the morpholine derivative and the chlorophenyl group in 2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol makes it unique. This combination can enhance its solubility, biological activity, and potential for further functionalization compared to similar compounds.
Properties
Molecular Formula |
C24H28ClN3O3 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol |
InChI |
InChI=1S/C24H28ClN3O3/c1-15-13-28(14-16(2)31-15)10-11-30-20-8-9-21(22(29)12-20)24-23(17(3)26-27-24)18-4-6-19(25)7-5-18/h4-9,12,15-16,29H,10-11,13-14H2,1-3H3,(H,26,27) |
InChI Key |
WCUOFPDUYJZKGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=NNC(=C3C4=CC=C(C=C4)Cl)C)O |
Origin of Product |
United States |
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